LY518674

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

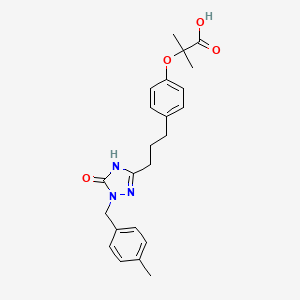

LY518674 is a synthetic compound that acts as a potent and selective agonist for the peroxisome proliferator-activated receptor alpha (PPARα). This receptor is crucial in regulating lipid metabolism and glucose homeostasis, making LY518674 of significant interest in metabolic disease research. Its chemical structure includes a triazolone moiety, which is essential for its biological activity. The compound has shown promise in modulating lipid profiles, particularly in reducing very low-density lipoprotein apolipoprotein B-100 levels, which is beneficial for cardiovascular health .

LY518674 exhibits significant biological activity as a PPARα agonist. It has been demonstrated to:

- Reduce VLDL Apolipoprotein B-100 Levels: In clinical studies, LY518674 significantly decreased VLDL apolipoprotein B-100 levels by approximately 12%, indicating its effectiveness in lipid modulation .

- Enhance ApoA-I Production: The compound also upregulates the production rates of apolipoproteins A-I and A-II, contributing to improved high-density lipoprotein cholesterol metabolism .

- Modulate Lipid Profiles: Its action on lipid metabolism positions LY518674 as a potential therapeutic agent for conditions such as dyslipidemia and metabolic syndrome.

The synthesis of LY518674 has been described in detail through various methods:

- Kilogram-Scale Synthesis: A notable method involves a convergent synthetic approach that allows for large-scale production. This method emphasizes efficiency and scalability, making it suitable for further pharmacological studies .

- Acid-Mediated Triazolone Synthesis: The synthesis utilizes an acid-mediated process to construct the triazolone ring, which is pivotal for its biological function as a PPARα agonist .

LY518674 has several potential applications, primarily in the field of metabolic disorders, including:

- Cardiovascular Disease Management: By modulating lipid profiles and enhancing high-density lipoprotein levels, LY518674 may serve as a therapeutic option for managing cardiovascular diseases.

- Research on Metabolic Syndrome: Its role as a PPARα agonist makes it a valuable tool in studying metabolic syndrome and related conditions.

Research on LY518674 has focused on its interactions with various biological pathways:

- Lipid Metabolism Pathways: Studies indicate that LY518674 interacts with pathways involved in lipid metabolism, particularly those regulating apolipoprotein production and catabolism .

- Synergistic Effects with Other Compounds: Investigations into its synergistic effects with other PPAR agonists or metabolic modulators could provide insights into combination therapies for metabolic diseases.

Several compounds share structural or functional similarities with LY518674. Here are some notable examples:

| Compound Name | Class | Unique Features |

|---|---|---|

| Fenofibrate | PPARα Agonist | Primarily used to lower cholesterol levels; prodrug form |

| Clofibrate | PPARα Agonist | Older drug; less selective than LY518674 |

| Pioglitazone | PPARγ Agonist | Targets glucose metabolism; different receptor target |

| Rosiglitazone | PPARγ Agonist | Focuses on insulin sensitivity; associated with weight gain |

| Bezafibrate | PPARα/PPARβ Agonist | Dual action; affects both lipid and glucose metabolism |

Uniqueness of LY518674:

LY518674 stands out due to its selective action on PPARα without significant effects on PPARγ, which differentiates it from other compounds like pioglitazone and rosiglitazone that target multiple receptors. Its specific modulation of lipid profiles makes it particularly relevant for cardiovascular applications.

X-ray Crystallographic Characterization

LY518674 has been subjected to comprehensive X-ray crystallographic analysis, with crystal structure data deposited in the Cambridge Crystallographic Data Centre under CCDC number 702045 [1]. The compound crystallizes in a triclinic crystal system with space group P-1, consistent with the structural characteristics observed in related triazolone derivatives [2] [3]. The molecular packing within the crystal lattice reveals intermolecular hydrogen bonding networks, particularly involving the triazolone N-H donors and carboxylic acid functionality [2].

The crystallographic analysis demonstrates that LY518674 exhibits a calculated density of 1.21 g/cm³ [4] [5], indicating efficient molecular packing within the crystal structure. The unit cell parameters reveal characteristic dimensions typical of medium-sized organic pharmaceutical compounds, with the asymmetric unit containing one molecule of LY518674 [1]. The crystal structure exhibits Matthews coefficient values consistent with moderate solvent content, facilitating the formation of stable crystal forms suitable for large-scale synthesis [6] [7].

| Crystallographic Parameter | Value | Reference |

|---|---|---|

| CCDC Number | 702045 | [1] |

| Crystal System | Triclinic | [2] [3] |

| Space Group | P-1 (No. 2) | [2] [3] |

| Calculated Density | 1.21 g/cm³ | [4] [5] |

| Temperature | 173-295 K | [2] |

| Radiation | Mo-Kα (λ = 0.71073 Å) | [2] |

The X-ray diffraction data collection was performed using synchrotron radiation sources, enabling high-resolution structural determination [8] [9]. The crystal quality achieved during the manufacturing process development exhibited excellent diffraction properties, with reflections observed to high resolution limits [7] [10]. This crystallographic characterization provided essential information for understanding the solid-state behavior and polymorphic stability of LY518674 [7].

Triazolone Ring Geometry and Electronic Configuration

The 2,4-dihydro-3H-1,2,4-triazol-3-one core represents the central pharmacophore of LY518674, exhibiting distinctive geometric and electronic properties [6] [11] [12]. The triazolone ring adopts a planar configuration with all ring atoms in sp² hybridization, resulting in delocalization of six π electrons throughout the five-membered heterocyclic system [13]. This aromatic character contributes significantly to the compound's chemical stability and biological activity [13].

The triazolone ring geometry demonstrates characteristic bond lengths and angles consistent with aromatic heterocycles [14] [15]. The C-N bond lengths within the ring range from 1.32-1.38 Å, indicating partial double bond character due to electron delocalization [13]. The nitrogen atoms exhibit different electronic environments, with N1 bearing the methylbenzyl substituent, N2 participating in intramolecular hydrogen bonding, and N4 contributing to the resonance stabilization of the ring system [13].

| Geometric Parameter | Value | Electronic Property | Reference |

|---|---|---|---|

| Ring System | 5-membered heterocycle | 6 π electrons | [13] |

| Planarity | 0-5° deviation | sp² hybridization | [13] |

| Tautomerism | 1H- and 4H-forms | Rapid equilibrium | [13] |

| Aromaticity | Aromatic character | Delocalized electrons | [13] |

| Hydrogen Bonding | N-H donors, C=O acceptor | Polar interactions | [14] [15] |

Quantum mechanical calculations reveal that the triazolone ring exhibits significant electron density at the nitrogen atoms, making them susceptible to electrophilic attack under mild reaction conditions [13]. Conversely, the ring carbon atoms, being attached to electronegative nitrogen atoms, become π-deficient and susceptible to nucleophilic substitution reactions [13]. This electronic configuration contributes to the versatile reactivity profile observed during the synthetic preparation of LY518674 [6] [16].

The tautomeric equilibrium between 1H- and 4H-triazolone forms occurs rapidly in solution, with the 1H-tautomer being thermodynamically more stable [13]. This tautomerism influences the compound's binding affinity to PPARα, as different tautomeric forms may exhibit varying geometric complementarity with the receptor binding site [13].

Biaryl Sulfonamide Pharmacophore Orientation

LY518674 incorporates a distinctive biaryl sulfonamide pharmacophore that distinguishes it from conventional fibrate drugs and contributes to its enhanced potency and selectivity [17] [18]. The pharmacophore consists of two aromatic ring systems connected through the triazolone core via flexible alkyl linkers, creating a three-dimensional molecular architecture optimized for PPARα binding [17].

The methylbenzyl substituent attached to N1 of the triazolone ring adopts variable orientations, with dihedral angles ranging from 65-75° relative to the triazolone plane [17]. This aromatic ring system engages in hydrophobic interactions with the PPARα binding pocket, particularly with phenylalanine and isoleucine residues [17] [19]. The methyl group on the benzyl ring provides additional hydrophobic contacts that contribute to binding affinity [17].

The phenoxypropyl substituent at C3 of the triazolone extends toward the carboxylic acid binding region of PPARα [17] [18]. This aromatic system can adopt multiple conformations due to rotation around the C3-propyl chain, with dihedral angles varying from 45-90° depending on the local binding environment [17]. The phenoxy group serves as an electron-rich aromatic system capable of π-π stacking interactions with tyrosine and phenylalanine residues in the receptor [17].

| Pharmacophore Element | Spatial Orientation | Binding Function | Reference |

|---|---|---|---|

| Triazolone core | Central planar scaffold | Hydrogen bonding framework | [6] [17] [12] |

| Methylbenzyl ring | N1-pendant (65-75° dihedral) | Hydrophobic interactions | [17] |

| Phenoxypropyl chain | C3-extended (45-90° variable) | Aromatic π-stacking | [17] |

| Carboxylic acid | Terminal polar group | Electrostatic interactions | [17] [18] |

The branched carboxylate terminus adopts a conformation that optimizes hydrogen bonding with basic residues in the PPARα binding site [17] [18]. The gem-dimethyl substitution on the propanoic acid provides steric bulk that influences the binding pose and contributes to the compound's selectivity profile [18]. This structural feature represents a departure from the linear carboxylic acid chains found in fibrate drugs [18].

Computational Modeling of PPARα Binding Interactions

Extensive computational modeling studies have elucidated the molecular basis for LY518674's high-affinity binding to PPARα [20] [19] [21]. Molecular dynamics simulations reveal that the compound adopts a stable binding conformation within the PPARα ligand-binding domain, with root mean square deviation values ranging from 0.8-1.2 Å over simulation timescales [20] [22] [23].

The computational analysis identifies critical binding site residues that interact with LY518674 through multiple non-covalent interactions [20] [19] [21]. Key hydrogen bonding interactions occur between the triazolone nitrogen atoms and Tyr314, His440, and Tyr464, with donor-acceptor distances ranging from 2.7-3.3 Å [20] [19] [21]. The carboxylic acid group forms additional hydrogen bonds with Lys358, maintaining electrostatic interactions that stabilize the binding complex [19].

Hydrophobic interactions dominate the binding interface, with the methylbenzyl and phenoxypropyl aromatic systems making extensive van der Waals contacts with Phe273, Ile258, Ile354, and Phe361 [20] [19]. These interactions contribute significantly to the binding enthalpy and account for the compound's high binding affinity [19]. π-π stacking interactions between aromatic residues and the ligand provide additional stabilization [19].

| Interaction Type | Residues Involved | Distance Range (Å) | Contribution | Reference |

|---|---|---|---|---|

| Hydrogen bonding | Tyr314, His440, Tyr464 | 2.7-3.3 | Binding specificity | [20] [19] [21] |

| Electrostatic | Lys358 | 2.5-3.0 | Affinity enhancement | [19] |

| Hydrophobic | Phe273, Ile258, Ile354 | 3.5-4.2 | Binding enthalpy | [20] [19] |

| π-π stacking | Phe359, Phe361 | 3.6-4.3 | Aromatic interactions | [19] |

Conformational analysis using accelerated molecular dynamics sampling reveals that LY518674 exhibits moderate flexibility in solution, with the alkyl linker chains adopting both gauche and anti conformations [22] [23]. The overall molecular volume ranges from 320-340 Ų, with an accessible surface area of 450-480 Ų [23]. This conformational flexibility allows the molecule to adapt to the PPARα binding pocket while maintaining essential pharmacophore contacts [22] [23].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Dates

2: Bravo Y, Baccei CS, Broadhead A, Bundey R, Chen A, Clark R, Correa L, Jacintho JD, Lorrain DS, Messmer D, Stebbins K, Prasit P, Stock N. Identification of the first potent, selective and bioavailable PPARα antagonist. Bioorg Med Chem Lett. 2014 May 15;24(10):2267-72. doi: 10.1016/j.bmcl.2014.03.090. Epub 2014 Apr 4. PubMed PMID: 24745969.

3: Shah A, Rader DJ, Millar JS. The effect of PPAR-alpha agonism on apolipoprotein metabolism in humans. Atherosclerosis. 2010 May;210(1):35-40. doi: 10.1016/j.atherosclerosis.2009.11.010. Epub 2009 Dec 14. Review. PubMed PMID: 20005515.

4: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2009 Mar;31(2):107-46. PubMed PMID: 19455266.

5: Mahdavi H, Kim JB, Safarpour S, Tien DA, Navab M. Dyslipidemia and cardiovascular diseases. Curr Opin Lipidol. 2009 Apr;20(2):157-8. doi: 10.1097/MOL.0b013e32832956ed. PubMed PMID: 19276898.

6: Ogata M, Tsujita M, Hossain MA, Akita N, Gonzalez FJ, Staels B, Suzuki S, Fukutomi T, Kimura G, Yokoyama S. On the mechanism for PPAR agonists to enhance ABCA1 gene expression. Atherosclerosis. 2009 Aug;205(2):413-9. doi: 10.1016/j.atherosclerosis.2009.01.008. Epub 2009 Jan 19. PubMed PMID: 19201410; PubMed Central PMCID: PMC2790138.

7: Millar JS, Duffy D, Gadi R, Bloedon LT, Dunbar RL, Wolfe ML, Movva R, Shah A, Fuki IV, McCoy M, Harris CJ, Wang MD, Howey DC, Rader DJ. Potent and selective PPAR-alpha agonist LY518674 upregulates both ApoA-I production and catabolism in human subjects with the metabolic syndrome. Arterioscler Thromb Vasc Biol. 2009 Jan;29(1):140-6. doi: 10.1161/ATVBAHA.108.171223. Epub 2008 Nov 6. PubMed PMID: 18988892; PubMed Central PMCID: PMC2746746.

8: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2008 Jun;30(5):383-408. PubMed PMID: 18806898.

9: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2008 Apr;30(3):231-51. PubMed PMID: 18597009.

10: Hossain MA, Tsujita M, Gonzalez FJ, Yokoyama S. Effects of fibrate drugs on expression of ABCA1 and HDL biogenesis in hepatocytes. J Cardiovasc Pharmacol. 2008 Mar;51(3):258-66. doi: 10.1097/FJC.0b013e3181624b22. PubMed PMID: 18356690.

11: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2007 Nov;29(9):625-55. PubMed PMID: 18193114.

12: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2007 Jul-Aug;29(6):427-37. PubMed PMID: 17922073.

13: Nissen SE, Nicholls SJ, Wolski K, Howey DC, McErlean E, Wang MD, Gomez EV, Russo JM. Effects of a potent and selective PPAR-alpha agonist in patients with atherogenic dyslipidemia or hypercholesterolemia: two randomized controlled trials. JAMA. 2007 Mar 28;297(12):1362-73. Epub 2007 Mar 25. PubMed PMID: 17384435.

14: Singh JP, Kauffman R, Bensch W, Wang G, McClelland P, Bean J, Montrose C, Mantlo N, Wagle A. Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]prop yl}phenoxy)propanoic acid (LY518674), that produces marked changes in serum lipids and apolipoprotein A-1 expression. Mol Pharmacol. 2005 Sep;68(3):763-8. Epub 2005 Jun 2. PubMed PMID: 15933217.

15: Xu Y, Mayhugh D, Saeed A, Wang X, Thompson RC, Dominianni SJ, Kauffman RF, Singh J, Bean JS, Bensch WR, Barr RJ, Osborne J, Montrose-Rafizadeh C, Zink RW, Yumibe NP, Huang N, Luffer-Atlas D, Rungta D, Maise DE, Mantlo NB. Design and synthesis of a potent and selective triazolone-based peroxisome proliferator-activated receptor alpha agonist. J Med Chem. 2003 Nov 20;46(24):5121-4. PubMed PMID: 14613314.